Fmoc-Asp(Ompe)-OH

Description

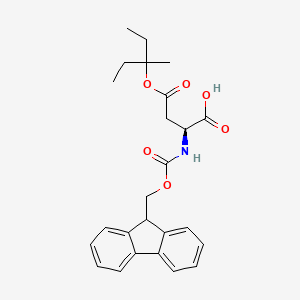

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(3-methylpentan-3-yloxy)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29NO6/c1-4-25(3,5-2)32-22(27)14-21(23(28)29)26-24(30)31-15-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h6-13,20-21H,4-5,14-15H2,1-3H3,(H,26,30)(H,28,29)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYGKUYKLHYQKPL-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(CC)OC(=O)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(CC)OC(=O)C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00718532 | |

| Record name | (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-[(3-methylpentan-3-yl)oxy]-4-oxobutanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180675-08-5 | |

| Record name | (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-[(3-methylpentan-3-yl)oxy]-4-oxobutanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fmoc-asp(OMpe)-OH | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Fmoc-Asp(Ompe)-OH: A Technical Guide to Mitigating Aspartimide Formation in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fmoc-Asp(Ompe)-OH is a critical building block in solid-phase peptide synthesis (SPPS), specifically designed to address the persistent challenge of aspartimide formation. This side reaction, prevalent during the synthesis of peptides containing aspartic acid, leads to impurities that are often difficult to remove, thereby reducing the overall yield and purity of the target peptide. The strategic use of the bulky 3-methylpent-3-yl (Ompe) ester as a side-chain protecting group for aspartic acid sterically hinders the intramolecular cyclization that initiates aspartimide formation. This technical guide provides a comprehensive overview of this compound, its primary function, comparative efficacy, and detailed protocols for its application in SPPS.

Introduction to this compound

This compound is a pseudopeptide derivative of L-aspartic acid where the alpha-amino group is protected by a base-labile fluorenylmethyloxycarbonyl (Fmoc) group, and the side-chain carboxylic acid is protected by a bulky 3-methylpent-3-yl (Ompe) ester.[1][2] Its chemical structure is designed for seamless integration into the standard Fmoc-based solid-phase peptide synthesis workflow.

Core Components:

-

L-Aspartic Acid (Asp): The core amino acid.

-

Fmoc (9-fluorenylmethyloxycarbonyl) group: Protects the α-amino group and is removed by a base, typically piperidine, at each cycle of peptide chain elongation.

-

Ompe (3-methylpent-3-yl) group: A bulky ester protecting the β-carboxyl group of the aspartic acid side chain. This group is stable to the basic conditions used for Fmoc removal but is cleaved under strong acidic conditions during the final cleavage of the peptide from the resin.

Primary Function: Prevention of Aspartimide Formation

The principal role of this compound is to minimize the formation of aspartimide, a common and problematic side reaction in Fmoc-SPPS.[2][3]

The Mechanism of Aspartimide Formation

Aspartimide formation is an intramolecular cyclization reaction that occurs under the basic conditions of Fmoc deprotection (typically 20% piperidine in DMF).[1][2] The process is initiated by the deprotonation of the backbone amide nitrogen of the amino acid residue C-terminal to the aspartic acid. This deprotonated nitrogen then acts as a nucleophile, attacking the carbonyl carbon of the aspartic acid side-chain ester, leading to the formation of a five-membered succinimide ring (the aspartimide).[3]

This aspartimide intermediate is susceptible to nucleophilic attack by piperidine or water, which can lead to the formation of a mixture of desired α-aspartyl peptide, undesired β-aspartyl peptide (an isomer that is difficult to separate), and piperidide adducts.[3] Furthermore, the α-carbon of the aspartimide is prone to epimerization, resulting in the formation of D-Asp residues, which can compromise the biological activity of the final peptide.

Sequences that are particularly susceptible to aspartimide formation include Asp-Gly, Asp-Asn, Asp-Ser, and Asp-Arg motifs.[2]

Mechanism of base-catalyzed aspartimide formation during Fmoc-SPPS.

The Role of the Bulky Ompe Group

The Ompe group's effectiveness stems from its steric bulk.[4] This bulkiness physically shields the side-chain carbonyl group, making it less accessible to the nucleophilic attack from the deprotonated backbone amide nitrogen. This steric hindrance significantly reduces the rate of aspartimide formation compared to the less bulky and more commonly used tert-butyl (OtBu) protecting group.[5][6]

Quantitative Comparison of Aspartate Protecting Groups

The efficacy of various side-chain protecting groups in mitigating aspartimide formation has been evaluated in several studies, often using the synthesis of the scorpion toxin II model peptide, which contains an aspartimide-prone sequence. The following table summarizes the comparative data.

| Protecting Group | Aspartimide Formation per Cycle (Asp-Arg sequence) | Aspartimide Formation per Cycle (Asp-Asn sequence) | Reference |

| OtBu (tert-Butyl) | ~1.24% | ~1.65% | [5] |

| Ompe (3-methylpent-3-yl) | ~0.4% | ~0.5% | [5] |

| OEpe (3-ethyl-3-pentyl) | ~0.13% | ~0.2% | [5] |

| OBno (5-n-butyl-5-nonyl) | Almost undetectable | Almost undetectable |

Data is derived from experiments involving treatment with 20% piperidine in DMF for an extended period to simulate multiple deprotection cycles.

As the data indicates, there is a clear trend of decreasing aspartimide formation with increasing steric bulk of the protecting group. While this compound offers a significant improvement over the standard Fmoc-Asp(OtBu)-OH, newer and even bulkier protecting groups like OEpe and OBno provide superior protection in highly susceptible sequences.[5]

Experimental Protocols

The following protocols provide a general guideline for the use of this compound in manual or automated solid-phase peptide synthesis.

Materials and Reagents

-

This compound

-

Solid support (e.g., Rink Amide resin, Wang resin)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, peptide synthesis grade

-

Coupling reagents (e.g., HBTU, HATU, HCTU)

-

Base for activation (e.g., N,N-Diisopropylethylamine (DIEA) or 2,4,6-Collidine)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water)

-

Diethyl ether

Standard SPPS Cycle using this compound

The following workflow outlines a single coupling cycle in solid-phase peptide synthesis.

Standard workflow for a single coupling cycle in Fmoc-SPPS.

Step-by-Step Protocol:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5-10 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for another 5-10 minutes.

-

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the cleaved Fmoc-dibenzofulvene adduct.

-

Amino Acid Activation:

-

In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HCTU, 3-5 equivalents) in DMF.

-

Add a base (e.g., DIEA, 6-10 equivalents).

-

Allow the activation to proceed for 1-2 minutes.

-

-

Coupling:

-

Add the activated amino acid solution to the resin.

-

Agitate for 1-2 hours at room temperature.

-

-

Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.

-

(Optional) Capping: To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIEA in DMF) for 10-15 minutes.

-

Repeat: Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection:

-

After the final coupling and deprotection cycle, wash the resin with DCM and dry it under vacuum.

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-4 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups, including the Ompe group.

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

-

Dry the crude peptide under vacuum.

-

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

This compound is an invaluable tool for peptide chemists, offering a robust and effective solution to the pervasive problem of aspartimide formation. By employing the sterically hindering Ompe protecting group, researchers can significantly enhance the purity and yield of synthetic peptides containing aspartic acid residues. While newer, even bulkier protecting groups may offer superior performance in the most challenging sequences, this compound provides a reliable and widely accessible option for mitigating this critical side reaction in routine and complex peptide synthesis. The judicious selection of the appropriate aspartate-protecting strategy, guided by the specific peptide sequence, is paramount for the successful synthesis of high-quality peptides for research and therapeutic development.

References

- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. media.iris-biotech.de [media.iris-biotech.de]

- 4. benchchem.com [benchchem.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Fmoc-Asp(Ompe)-OH: A Key Building Block in Modern Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Fmoc-Asp(Ompe)-OH, a critical reagent in solid-phase peptide synthesis (SPPS). This document is intended for researchers, scientists, and professionals in the field of drug development who are engaged in the chemical synthesis of complex peptides.

Introduction: Overcoming Aspartimide Formation

A significant challenge in the widely-used Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) is the formation of aspartimide, a side reaction that can lead to impurities that are difficult to separate from the target peptide. This intramolecular cyclization of aspartic acid residues is particularly problematic in sequences containing Asp-Gly, Asp-Asn, and Asp-Ser motifs. This compound has emerged as a valuable tool to mitigate this issue. The bulky 3-methylpent-3-yl (Ompe) ester protecting group on the side chain of the aspartic acid residue provides steric hindrance, effectively suppressing the formation of the aspartimide ring.[1]

Chemical Structure and Properties

This compound is an L-aspartic acid derivative with its α-amino group protected by a base-labile Fmoc group and its β-carboxyl group protected by a bulky Ompe group.[2] This strategic protection scheme makes it fully compatible with standard Fmoc-SPPS protocols.

Chemical Structure:

-

IUPAC Name: (2S)-2-[[(9H-fluoren-9-yl)methoxy]carbonylamino]-4-(3-methylpentan-3-yloxy)-4-oxobutanoic acid[3]

-

Molecular Weight: 439.5 g/mol [5]

The Ompe group's bulkiness is the key to its effectiveness in preventing aspartimide formation, offering a significant advantage over the more traditional tert-butyl (OtBu) protecting group.[1]

Physicochemical Properties

A summary of the available quantitative data for this compound is presented in the table below. It is important to note that some of these values are predicted and should be considered as such.

| Property | Value | Reference |

| Appearance | White to off-white solid/powder | [2] |

| Melting Point | Not available | [6] |

| Boiling Point (Predicted) | 635.9 ± 55.0 °C | [6][7] |

| Density (Predicted) | 1.214 ± 0.06 g/cm³ | [6][7] |

| pKa (Predicted) | 3.56 ± 0.23 | [6][7] |

| Solubility in DMF (1 mmole in 2 ml) | Clearly soluble | |

| Storage Temperature | -15°C to -25°C | [8] |

Experimental Protocols

The use of this compound in SPPS follows the general principles of the Fmoc/tBu strategy. However, due to the steric hindrance of the Ompe group, specific considerations for the coupling step are recommended.

General Fmoc-SPPS Workflow

The incorporation of an amino acid into a growing peptide chain on a solid support involves a cyclical process of deprotection and coupling.

Caption: General workflow for Fmoc solid-phase peptide synthesis (SPPS).

Recommended Coupling Protocol for this compound

Due to the steric bulk of the Ompe group, a pre-activation step and potentially longer coupling times are recommended to ensure efficient acylation.

-

Resin Preparation: The resin-bound peptide with a free N-terminal amine is washed thoroughly with DMF.

-

Pre-activation of this compound:

-

In a separate reaction vessel, dissolve this compound (3 equivalents relative to the resin loading), a coupling reagent such as HBTU (2.9 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.

-

Allow this mixture to pre-activate for 2-5 minutes at room temperature.

-

-

Coupling Reaction:

-

Add the pre-activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature. The extended coupling time helps to overcome the steric hindrance.

-

-

Monitoring the Coupling Reaction:

-

Perform a Kaiser test to monitor the completion of the coupling reaction. A positive Kaiser test (blue beads) indicates the presence of unreacted free amines.

-

If the coupling is incomplete, a second coupling step may be necessary.

-

-

Washing: Once the coupling is complete (negative Kaiser test), the resin is thoroughly washed with DMF to remove excess reagents and byproducts.

Fmoc Group Deprotection

The Fmoc protecting group is removed by treating the peptide-resin with a 20% solution of piperidine in DMF. This is typically a rapid reaction, often completed in two steps of 5-10 minutes each.

Cleavage and Global Deprotection

After the desired peptide sequence has been assembled, the peptide is cleaved from the solid support, and all side-chain protecting groups are removed simultaneously. This is typically achieved by treating the peptide-resin with a cleavage cocktail containing a strong acid, most commonly trifluoroacetic acid (TFA), along with scavengers to prevent side reactions. The exact composition of the cleavage cocktail depends on the amino acid composition of the peptide.

Mechanism of Aspartimide Formation and Prevention by this compound

The primary advantage of this compound lies in its ability to sterically hinder the intramolecular cyclization that leads to aspartimide formation. The following diagram illustrates this mechanism.

Caption: Mechanism of aspartimide formation and its prevention by the bulky Ompe group.

Conclusion

This compound is a highly effective amino acid derivative for the prevention of aspartimide formation during Fmoc-SPPS. Its bulky Ompe side-chain protecting group provides significant steric hindrance, minimizing this common side reaction and leading to higher purity of the crude peptide product. While the steric bulk necessitates optimized coupling protocols, the benefits in terms of reduced impurity profiles, especially for challenging sequences, make this compound an indispensable tool for the synthesis of complex peptides in both research and industrial settings.

References

- 1. This compound [cem.com]

- 2. This compound - Career Henan Chemical Co. [coreychem.com]

- 3. advancedchemtech.com [advancedchemtech.com]

- 4. scbt.com [scbt.com]

- 5. peptide.com [peptide.com]

- 6. Cas 180675-08-5,this compound | lookchem [lookchem.com]

- 7. This compound|lookchem [lookchem.com]

- 8. This compound | 180675-08-5 [chemicalbook.com]

The Role of Fmoc-L-Aspartic Acid β-Methylpentyl Ester in Modern Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of complex peptides, a cornerstone of modern drug discovery and development, is often hampered by sequence-dependent side reactions that can significantly reduce yield and purity. One of the most notorious of these is the formation of aspartimide in sequences containing aspartic acid. This technical guide provides an in-depth analysis of Fmoc-L-aspartic acid β-methylpentyl ester (CAS Number: 180675-08-5), a critical building block designed to mitigate this challenge. We will explore its physicochemical properties, its mechanism of action in suppressing aspartimide formation, and provide detailed protocols for its use in solid-phase peptide synthesis (SPPS). This guide is intended to serve as a comprehensive resource for researchers and professionals seeking to optimize the synthesis of aspartic acid-containing peptides.

Introduction

Solid-phase peptide synthesis (SPPS) utilizing the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group strategy is the predominant method for the chemical synthesis of peptides. Despite its widespread success, the synthesis of "difficult sequences" remains a significant challenge. Peptides containing aspartic acid (Asp) are particularly prone to a base-catalyzed intramolecular cyclization during the Fmoc deprotection step (typically with piperidine), leading to the formation of a succinimide derivative known as aspartimide. This aspartimide intermediate can subsequently undergo nucleophilic attack by piperidine or residual water, resulting in a mixture of the desired α-aspartyl peptide, the isomeric β-aspartyl peptide, and their corresponding D-isomers, which are often difficult to separate from the target peptide.[1][2]

To address this critical issue, a variety of strategies have been developed, including the use of sterically hindered protecting groups for the β-carboxyl function of aspartic acid. Fmoc-L-aspartic acid β-methylpentyl ester, also known as Fmoc-Asp(OMpe)-OH, has emerged as a highly effective tool in this regard. The bulky 3-methyl-3-pentyl ester group provides significant steric hindrance, effectively shielding the β-carbonyl from intramolecular nucleophilic attack and thereby minimizing aspartimide formation.[3][4]

Physicochemical Properties of Fmoc-L-Aspartic Acid β-Methylpentyl Ester

Fmoc-L-Aspartic acid β-methylpentyl ester is a white to off-white powder with the molecular formula C25H29NO6 and a molecular weight of 439.51 g/mol .[5] It is widely used as a protected amino acid derivative in peptide synthesis.[6]

| Property | Value | References |

| CAS Number | 180675-08-5 | [5] |

| Molecular Formula | C25H29NO6 | [5] |

| Molecular Weight | 439.51 g/mol | [5] |

| Appearance | White to off-white powder | [5] |

| Melting Point | 100-104 °C | [5] |

| Boiling Point | 635.9±55.0 °C (Predicted) | [5] |

| Density | 1.214±0.06 g/cm3 (Predicted) | [5] |

| Optical Rotation | [α]D20 = -22 ± 2° (c=1 in DMF) | |

| Purity | ≥95% (HPLC) | [5] |

| Storage | 2-8 °C | [5] |

Synonyms: this compound, Fmoc-L-Asp(OMpe)-OH, (S)-3-(Fmoc-amino)-4-(4-methylpentyloxy)-4-oxobutyric acid, N-(9H-Fluoren-9-ylmethoxycarbonyl)-L-aspartic acid 4-(1-methyl-1-ethylpropyl) ester.[5]

Mechanism of Action: Suppression of Aspartimide Formation

The primary utility of this compound lies in its ability to sterically hinder the formation of aspartimide. The mechanism of aspartimide formation and its suppression by the OMpe group is illustrated below.

References

- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Career Henan Chemical Co. [coreychem.com]

- 3. peptide.com [peptide.com]

- 4. chemistry.du.ac.in [chemistry.du.ac.in]

- 5. This compound [cem.com]

- 6. researchgate.net [researchgate.net]

The Bulwark Against Aspartimide: A Technical Guide to Fmoc-Asp(Ompe)-OH in Peptide Synthesis

For Immediate Release

A deep dive into the mechanism and application of Fmoc-Asp(Ompe)-OH, a critical tool for researchers, scientists, and drug development professionals aiming to mitigate a notorious side reaction in solid-phase peptide synthesis.

Aspartimide formation is a persistent challenge in Fmoc-based solid-phase peptide synthesis (SPPS), often leading to a cascade of undesirable side products, complicating purification, and compromising the integrity of the final peptide. This technical guide explores the mechanism by which this compound, a strategically designed amino acid derivative, effectively suppresses this problematic side reaction, ensuring higher purity and yield of target peptides.

The Challenge: Aspartimide Formation

During the iterative cycles of Fmoc deprotection using a base such as piperidine, the backbone amide nitrogen of the amino acid C-terminal to an aspartic acid (Asp) residue can perform a nucleophilic attack on the side-chain carbonyl of the Asp. This intramolecular cyclization forms a five-membered succinimide ring, known as an aspartimide. This intermediate is highly susceptible to further reactions, including racemization and nucleophilic ring-opening by piperidine or water, leading to the formation of a mixture of α- and β-aspartyl peptides, as well as their piperidide adducts.[1][2][3] These byproducts often co-elute with the desired peptide during chromatographic purification, presenting a significant purification challenge. The propensity for aspartimide formation is particularly pronounced in sequences containing Asp-Gly, Asp-Asn, Asp-Ser, and Asp-Thr motifs.[4]

The Solution: Steric Hindrance via the Ompe Protecting Group

The core of the strategy to suppress aspartimide formation lies in the use of sterically bulky protecting groups for the β-carboxyl group of the aspartic acid residue. This compound employs the 3-methylpent-3-yl (Ompe) ester as a side-chain protecting group.[4][5][6] The bulky nature of the Ompe group creates significant steric hindrance around the side-chain carbonyl.[6] This steric shield effectively obstructs the approach of the backbone amide nitrogen, impeding the intramolecular cyclization required for aspartimide formation.[7][8] The result is a significant reduction in the formation of aspartimide and its related byproducts, leading to a cleaner crude peptide product.[5][9]

Quantitative Data Presentation

The effectiveness of this compound in suppressing aspartimide formation has been demonstrated in various studies, often using model peptides known to be prone to this side reaction, such as the scorpion toxin II peptide fragment H-Val-Lys-Asp-Xaa-Tyr-Ile-OH. The following tables summarize the quantitative data, comparing the performance of different aspartic acid side-chain protecting groups.

Table 1: Comparison of Aspartimide Formation with Different Side-Chain Protecting Groups

| Fmoc-Asp Derivative | Aspartimide Formation (%) | Reference |

| Fmoc-Asp(OtBu)-OH | High (Baseline) | [5][10] |

| This compound | Significantly Reduced | [5][9] |

| Fmoc-Asp(OEpe)-OH | Extremely Low | [5][10] |

| Fmoc-Asp(OPhp)-OH | Extremely Low | [10] |

| Fmoc-Asp(OBno)-OH | Extremely Low | [10] |

Table 2: Composition of Crude Peptides from VKDXYI Synthesis after Extended Piperidine Treatment

| Asp Protecting Group | Target Peptide (%) | Aspartimide (%) | D-Asp (%) |

| OtBu | Varies (often low) | High | High |

| OMpe | Increased | Significantly Reduced | Reduced |

| OBno | High | Almost Undetectable | Low |

Note: This table represents a qualitative summary based on reported trends. Specific percentages can vary depending on the C-terminal residue (X) and reaction conditions.[11]

Experimental Protocols

The following provides a detailed methodology for the incorporation of this compound into a peptide sequence using manual or automated solid-phase peptide synthesis.

Materials

-

This compound

-

Resin (e.g., Rink Amide MBHA, Wang resin)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

Coupling reagents (e.g., HBTU/HOBt, HATU/HOAt)

-

Diisopropylethylamine (DIEA) or 2,4,6-Collidine

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Cold diethyl ether

Protocol for a Single Coupling Cycle

-

Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.[12]

-

Fmoc Deprotection:

-

Amino Acid Activation:

-

Coupling:

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture at room temperature for 1-2 hours.[1]

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.[1]

-

-

Monitoring Coupling Completion (Optional):

-

Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated.[1]

-

-

Capping (Optional): If the coupling remains incomplete after a second attempt, cap the unreacted amino groups with a solution of acetic anhydride and DIEA in DMF to prevent the formation of deletion sequences.

Cleavage and Deprotection

-

Resin Washing and Drying: After the final coupling and deprotection steps, wash the peptidyl-resin thoroughly with DCM and dry it under vacuum.

-

Cleavage: Treat the dried resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% Triisopropylsilane, 2.5% water) for 2-3 hours at room temperature.

-

Peptide Precipitation: Filter the resin and precipitate the crude peptide by adding the cleavage solution to cold diethyl ether.

-

Purification: Centrifuge to pellet the peptide, wash with cold diethyl ether, and dry the crude product. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Mechanism and Workflow

To further elucidate the processes involved, the following diagrams are provided in the DOT language for Graphviz.

Mechanism of Aspartimide Formation

Caption: The base-catalyzed mechanism of aspartimide formation in SPPS.

Suppression of Aspartimide Formation by this compound

Caption: Steric hindrance by the Ompe group suppresses aspartimide formation.

Experimental Workflow for Fmoc-SPPS using this compound

Caption: A typical workflow for a single coupling cycle in Fmoc-SPPS.

Conclusion

The use of this compound represents a robust and effective strategy for mitigating the pervasive issue of aspartimide formation in solid-phase peptide synthesis. The steric bulk of the Ompe protecting group provides a physical barrier to the undesired intramolecular cyclization, resulting in the synthesis of higher purity peptides. While other bulky protecting groups such as OEpe and OBno may offer even greater suppression in highly susceptible sequences, this compound provides a good balance of efficacy and cost-effectiveness for a wide range of applications. For researchers and drug development professionals, the adoption of this and similar sterically hindered aspartic acid derivatives is a critical step towards the successful synthesis of complex and challenging peptides.

References

- 1. benchchem.com [benchchem.com]

- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. media.iris-biotech.de [media.iris-biotech.de]

- 4. luxembourg-bio.com [luxembourg-bio.com]

- 5. benchchem.com [benchchem.com]

- 6. biotage.com [biotage.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. merckmillipore.com [merckmillipore.com]

- 12. chem.uci.edu [chem.uci.edu]

- 13. rsc.org [rsc.org]

- 14. chempep.com [chempep.com]

An In-depth Technical Guide to the Stability and Solubility of Fmoc-Asp(Ompe)-OH in SPPS Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-L-Asp(Ompe)-OH, an N-α-9-fluorenylmethoxycarbonyl (Fmoc) protected aspartic acid derivative with a 3-methyl-3-pentyl (Ompe) ester protecting the β-carboxyl group, is a critical building block in modern Solid-Phase Peptide Synthesis (SPPS). Its primary application lies in the effective suppression of aspartimide formation, a notorious side reaction that can significantly compromise the yield and purity of synthetic peptides, particularly those containing Asp-Gly or Asp-Ser sequences. This technical guide provides a comprehensive overview of the stability and solubility of Fmoc-Asp(Ompe)-OH in commonly used SPPS solvents. It includes tabulated quantitative data, detailed experimental protocols for stability and solubility assessment, and visualizations of key chemical pathways and workflows to aid researchers in optimizing their peptide synthesis strategies.

Introduction

Solid-Phase Peptide Synthesis (SPPS) employing the Fmoc strategy has become the cornerstone of peptide and protein synthesis in both academic and industrial research. The choice of protecting groups for the side chains of trifunctional amino acids is paramount to the success of synthesizing complex and lengthy peptides. Aspartic acid residues are particularly susceptible to a base-catalyzed intramolecular cyclization during the piperidine-mediated Fmoc deprotection step, leading to the formation of a five-membered succinimide ring known as an aspartimide. This side reaction can result in a cascade of undesirable byproducts, including α- and β-piperidides, as well as racemization and chain termination.

To mitigate this challenge, various sterically hindered protecting groups for the β-carboxyl group of aspartic acid have been developed. Among these, the 3-methyl-3-pentyl (Ompe) group has proven to be highly effective. The bulky nature of the Ompe group sterically hinders the nucleophilic attack of the backbone amide nitrogen on the side-chain carbonyl, thereby significantly reducing the rate of aspartimide formation.[1][2] This guide delves into the crucial physicochemical properties of this compound—its stability under typical SPPS conditions and its solubility in relevant solvents—to provide a practical resource for peptide chemists.

Solubility of this compound

The solubility of protected amino acids in SPPS solvents is a critical factor for efficient and complete coupling reactions. Poor solubility can lead to incomplete reactions, resulting in deletion sequences and challenging purifications. The primary solvents used in Fmoc-SPPS are polar aprotic solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and in some cases, dichloromethane (DCM).

While specific quantitative solubility data for this compound is not extensively published, qualitative assessments and data from analogous compounds provide valuable insights. Generally, Fmoc-protected amino acids exhibit good solubility in DMF and NMP.[3] One supplier notes the solubility of this compound as "clearly soluble" when dissolving 1 mmole in 2 ml of DMF.

Quantitative Solubility Data

The following table summarizes the expected solubility of this compound in common SPPS solvents based on available data for similar Fmoc-amino acids. It is important to note that these are estimates and actual solubility can be influenced by factors such as temperature and the specific grade of the solvent.

| Solvent | Abbreviation | Expected Solubility of this compound |

| N,N-Dimethylformamide | DMF | High |

| N-Methyl-2-pyrrolidone | NMP | High |

| Dichloromethane | DCM | Moderate |

Experimental Protocol for Solubility Determination

A precise determination of solubility can be performed using the following protocol, which involves the preparation of a saturated solution and subsequent analysis by High-Performance Liquid Chromatography (HPLC).

Objective: To quantitatively determine the solubility of this compound in a given SPPS solvent.

Materials:

-

This compound

-

SPPS-grade solvents (e.g., DMF, NMP, DCM)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker

-

Centrifuge

-

HPLC system with a UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the test solvent in a sealed vial.

-

Vortex the mixture vigorously for 1 minute.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

-

-

Phase Separation:

-

Centrifuge the vial at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the undissolved solid.

-

-

Sample Preparation for HPLC Analysis:

-

Carefully withdraw a known volume of the clear supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

-

Dilute the filtered supernatant with a suitable solvent (e.g., acetonitrile/water) to a concentration within the linear range of the HPLC detector.

-

-

HPLC Analysis:

-

Inject the diluted sample into a calibrated HPLC system.

-

Monitor the absorbance of the Fmoc group (typically at 265 nm or 301 nm).

-

Determine the concentration of this compound in the diluted sample by comparing its peak area to a standard curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor. The result will be the solubility of this compound in the tested solvent, typically expressed in mg/mL or mol/L.

-

Stability of this compound

The stability of the Ompe protecting group under the various conditions of Fmoc-SPPS is crucial for its utility. The Ompe group is designed to be stable during the basic conditions of Fmoc deprotection and labile under the strong acidic conditions of the final cleavage from the resin.

Stability during Fmoc Deprotection

The primary purpose of the Ompe group is to provide stability against the nucleophilic attack that leads to aspartimide formation during treatment with piperidine in DMF. The bulky tertiary alkyl structure of the Ompe group effectively shields the side-chain carbonyl from the backbone amide nitrogen. While not completely eliminating the side reaction, it significantly reduces it compared to less hindered protecting groups like the tert-butyl (OtBu) group.[2][4]

Stability during Cleavage

The Ompe group is a tertiary alkyl ester and is therefore readily cleaved by strong acids, such as trifluoroacetic acid (TFA), which are typically used in the final cleavage step of Fmoc-SPPS. The cleavage mechanism involves the formation of a stable tertiary carbocation. Standard cleavage cocktails, often containing scavengers like water and triisopropylsilane (TIS) to quench reactive cations, are effective for the removal of the Ompe group.

Quantitative Stability Data

The stability of this compound is best demonstrated by its resistance to aspartimide formation in a peptide sequence. The following table presents comparative data on the extent of aspartimide-related byproducts formed after prolonged treatment of a model peptide-resin with 20% piperidine in DMF.

| Protecting Group | Peptide Sequence | Treatment Time with 20% Piperidine/DMF | Target Peptide (%) | Aspartimide Byproducts (%) |

| Ompe | VKDGYI | 18 hours | ~75% | ~25% |

| OtBu | VKDGYI | 18 hours | ~30% | ~70% |

Data adapted from comparative studies.

This data clearly illustrates the superior stability of the Ompe protecting group in preventing aspartimide formation under prolonged basic conditions compared to the standard OtBu group.

Experimental Protocol for Stability Assessment

The following protocol describes a method to assess the stability of the Ompe protecting group on this compound by monitoring its degradation upon exposure to Fmoc deprotection conditions.

Objective: To assess the stability of this compound in a 20% piperidine/DMF solution over time.

Materials:

-

This compound

-

SPPS-grade DMF

-

Piperidine

-

HPLC system with a UV detector

-

Analytical balance and volumetric flasks

Procedure:

-

Preparation of the Test Solution:

-

Prepare a solution of this compound in DMF at a known concentration (e.g., 10 mg/mL).

-

Prepare a 20% (v/v) solution of piperidine in DMF.

-

-

Stability Study:

-

At time zero, mix a known volume of the this compound solution with the 20% piperidine/DMF solution.

-

Maintain the solution at room temperature.

-

At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

-

Sample Quenching and Preparation:

-

Immediately quench the reaction by diluting the aliquot in a solution of 1% TFA in acetonitrile/water to neutralize the piperidine.

-

Further dilute the sample as necessary to be within the linear range of the HPLC detector.

-

-

HPLC Analysis:

-

Analyze the quenched samples by HPLC.

-

Monitor the peak corresponding to the intact this compound and any new peaks that may appear due to degradation products (e.g., the deprotected Asp(Ompe)-OH or products of aspartimide formation).

-

-

Data Analysis:

-

Calculate the percentage of remaining intact this compound at each time point relative to the initial concentration at time zero.

-

Plot the percentage of intact this compound versus time to determine its stability profile.

-

Visualizing Key Processes

To further aid in the understanding of the role of this compound in SPPS, the following diagrams, generated using the DOT language, illustrate the mechanism of aspartimide formation and a typical SPPS workflow.

Conclusion

This compound is an indispensable tool for the synthesis of peptides prone to aspartimide formation. Its bulky Ompe side-chain protecting group provides enhanced stability against base-catalyzed degradation during Fmoc deprotection, leading to higher purity and yield of the target peptide. While highly stable under basic conditions, the Ompe group is efficiently cleaved with standard TFA-based cocktails. The high solubility of this compound in common SPPS solvents like DMF and NMP ensures its effective participation in coupling reactions. The experimental protocols and data presented in this guide offer a practical framework for researchers to assess the solubility and stability of this and other protected amino acids, enabling the development of robust and optimized peptide synthesis methodologies.

References

An In-Depth Technical Guide to the Synthesis and Purification of Fmoc-Asp(Ompe)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Asp(Ompe)-OH, with the full chemical name Nα-(9-Fluorenylmethoxycarbonyl)-L-aspartic acid β-(3-methyl-3-pentyl) ester, is a critical building block in modern solid-phase peptide synthesis (SPPS). Its primary significance lies in the strategic use of the bulky 3-methyl-3-pentyl (Ompe) ester as a protecting group for the β-carboxyl function of aspartic acid. This bulky side chain protection effectively mitigates the formation of aspartimide, a common and problematic side reaction encountered during Fmoc-based peptide synthesis, particularly in sequences containing Asp-Gly, Asp-Asn, or Asp-Ser motifs. The formation of aspartimide can lead to a cascade of undesirable outcomes, including the generation of β-aspartyl peptides and racemization, which complicate purification and compromise the integrity of the final peptide product. The use of this compound provides a robust solution to this challenge, thereby enhancing the purity and yield of crude peptides and streamlining their subsequent purification.

This technical guide provides a comprehensive overview of the synthesis and purification of this compound, including detailed experimental protocols, data presentation, and workflow visualizations to aid researchers in its preparation and application.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the selective esterification of the β-carboxyl group of L-aspartic acid, followed by the protection of the α-amino group with the Fmoc moiety.

Logical Workflow for the Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of L-Aspartic Acid β-(3-methyl-3-pentyl) Ester (H-Asp(Ompe)-OH)

This initial step involves the selective esterification of the β-carboxyl group of L-aspartic acid with 3-methyl-3-pentanol. An acid catalyst is typically employed to facilitate this reaction.

-

Materials:

-

L-Aspartic Acid

-

3-Methyl-3-pentanol

-

Trimethylsilyl chloride (TMSCl) or another suitable acid catalyst

-

Anhydrous solvent (e.g., Dichloromethane - DCM)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Suspend L-aspartic acid in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension in an ice bath (0 °C).

-

Slowly add trimethylsilyl chloride (TMSCl) to the suspension. The TMSCl reacts with the alcohol to form HCl in situ, which catalyzes the esterification.

-

Add 3-methyl-3-pentanol to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude H-Asp(Ompe)-OH. This product is often used in the next step without further purification.

-

Step 2: Synthesis of Nα-(9-Fluorenylmethoxycarbonyl)-L-aspartic acid β-(3-methyl-3-pentyl) ester (this compound)

The α-amino group of the prepared aspartic acid ester is protected using a standard Fmoc reagent.

-

Materials:

-

Crude H-Asp(Ompe)-OH from Step 1

-

9-Fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃) or another suitable base

-

Acetone and water, or Dioxane and water as the solvent system

-

Diethyl ether or Ethyl acetate for extraction

-

Hydrochloric acid (HCl) or Citric acid solution (e.g., 1 M)

-

-

Procedure:

-

Dissolve the crude H-Asp(Ompe)-OH in a mixture of acetone (or dioxane) and water.

-

Add sodium bicarbonate to the solution to maintain a basic pH.

-

Cool the solution in an ice bath.

-

Slowly add a solution of Fmoc-Cl or Fmoc-OSu in acetone (or dioxane) to the reaction mixture while stirring vigorously.

-

Allow the reaction to proceed for several hours at room temperature, monitoring its completion by TLC.

-

Once the reaction is complete, remove the organic solvent under reduced pressure.

-

Wash the remaining aqueous solution with diethyl ether to remove any unreacted Fmoc reagent and by-products.

-

Acidify the aqueous layer to a pH of approximately 2-3 with a cold, dilute solution of HCl or citric acid. This will precipitate the this compound product.

-

Extract the product into ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purification of this compound

Purification of the crude product is crucial to achieve the high purity required for peptide synthesis. The two primary methods are column chromatography and recrystallization.

Logical Workflow for the Purification of this compound

Caption: General workflow for the purification of this compound.

Experimental Protocols

Method 1: Purification by Flash Column Chromatography

-

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Eluent system (e.g., a gradient of methanol in chloroform or ethyl acetate in hexanes)

-

-

Procedure:

-

Prepare a slurry of silica gel in the initial, less polar eluent.

-

Pack a chromatography column with the silica gel slurry.

-

Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel.

-

Carefully load the sample onto the top of the prepared column.

-

Elute the column with a gradient of increasing polarity (e.g., starting with 100% chloroform and gradually adding methanol).

-

Collect fractions and monitor them by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified this compound.

-

Method 2: Purification by Recrystallization

-

Materials:

-

Crude or column-purified this compound

-

A suitable solvent system for recrystallization (e.g., ethyl acetate/hexanes, dichloromethane/hexanes)

-

-

Procedure:

-

Dissolve the this compound in a minimal amount of a hot, suitable solvent (e.g., ethyl acetate).

-

Slowly add a less polar solvent (e.g., hexanes) until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, and then further cool in a refrigerator or ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold, less polar solvent.

-

Dry the crystals under vacuum to obtain the pure, crystalline this compound.

-

Data Presentation

The quality of the synthesized this compound should be assessed using various analytical techniques. The results should be compiled for clear comparison.

| Parameter | Typical Specification | Analytical Method |

| Appearance | White to off-white solid | Visual Inspection |

| Purity | ≥ 98.0% | High-Performance Liquid Chromatography (HPLC) |

| Identity | Conforms to the structure | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS) |

| Melting Point | Specific range (e.g., 140-145 °C) | Melting Point Apparatus |

| Optical Rotation | Specific value in a given solvent | Polarimetry |

Conclusion

The synthesis and purification of this compound are critical processes for ensuring the successful application of this valuable reagent in peptide synthesis. The bulky Ompe protecting group provides a significant advantage in preventing the formation of aspartimide, leading to higher quality synthetic peptides. The detailed protocols and workflows presented in this guide offer a comprehensive resource for researchers and professionals in the field of drug development and peptide chemistry, enabling the reliable in-house preparation of this important building block. Careful execution of the synthetic steps and rigorous purification are paramount to achieving the high purity necessary for demanding applications in peptide synthesis.

The Ompe Protecting Group: A Technical Guide to Mitigating Aspartimide Formation in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of solid-phase peptide synthesis (SPPS), particularly utilizing the widely adopted Fmoc/tBu strategy, the formation of side products presents a significant hurdle to obtaining high-purity peptides. One of the most pervasive and problematic side reactions is the formation of aspartimide (Asi), an intramolecular cyclization of aspartic acid residues. This not only reduces the yield of the target peptide but also leads to the formation of difficult-to-separate impurities, including α- and β-peptides, racemized products, and piperidide adducts.[1][2] Such impurities are a major concern in the development and manufacturing of peptide-based therapeutics, where purity and homogeneity are paramount.

This technical guide provides an in-depth exploration of the 2-(methylphenyl)ethyl (Ompe) protecting group, a critical tool in overcoming the challenge of aspartimide formation. We will delve into its mechanism of action, provide quantitative comparisons with other protecting groups, and offer detailed experimental protocols for its application.

The Challenge of Aspartimide Formation

Aspartimide formation is a base-catalyzed intramolecular cyclization that occurs during the repeated piperidine treatments used for Nα-Fmoc group removal in SPPS.[1][3] The reaction is highly dependent on the amino acid sequence, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being particularly susceptible.[4] The deprotonated backbone amide nitrogen of the residue C-terminal to the aspartic acid acts as a nucleophile, attacking the side-chain carbonyl of the aspartyl residue to form a five-membered succinimide ring.[2][3]

dot

The formation of these impurities complicates the purification process and can compromise the biological activity and safety of the final peptide product, a critical consideration in drug development.

The Role of the Ompe Protecting Group

To mitigate aspartimide formation, various strategies have been developed, with the use of sterically hindered side-chain protecting groups for aspartic acid being a prominent and effective approach. The 3-methylpent-3-yl (OMpe) ester is a bulky protecting group that offers significantly more steric hindrance around the β-carboxyl group of aspartic acid compared to the standard tert-butyl (OtBu) group.[5][6] This steric bulk physically obstructs the nucleophilic attack of the backbone amide nitrogen, thereby suppressing the formation of the aspartimide ring.[5]

Quantitative Comparison of Aspartate Protecting Groups

The effectiveness of the Ompe protecting group in reducing aspartimide formation has been demonstrated in numerous studies. The following tables summarize quantitative data from comparative analyses of different aspartate side-chain protecting groups in the synthesis of the challenging scorpion toxin II model peptide (VKDGYI), which is highly prone to aspartimide formation.

Table 1: Aspartimide-Related Byproducts in the Synthesis of H-Val-Lys-Asp-Gly-Tyr-Ile-OH

| Asp Protecting Group | Target Peptide (%) | Aspartimide (%) | Piperidide (%) | Total Byproducts (%) |

| OtBu | 35.6 | 28.9 | 35.5 | 64.4 |

| OMpe | 78.2 | 8.9 | 12.9 | 21.8 |

| ODie | 82.1 | 6.5 | 11.4 | 17.9 |

| OBno | 95.1 | 1.8 | 3.1 | 4.9 |

Data compiled from studies involving extended treatment with 20% piperidine in DMF to simulate multiple deprotection cycles.[4][5]

Table 2: D-Aspartate Formation in the Synthesis of H-Val-Lys-Asp-Gly-Tyr-Ile-OH

| Asp Protecting Group | D-Aspartate (%) |

| OtBu | 15.2 |

| OMpe | 5.8 |

| OBno | 1.1 |

Aspartimides are chirally labile, leading to racemization. This data reflects the percentage of the undesired D-aspartyl epimer in the final product.

These data clearly illustrate the superior performance of the Ompe protecting group over the standard OtBu group in minimizing both aspartimide formation and subsequent racemization. While even bulkier groups like ODie and OBno show further improvements, Ompe provides a good balance of protection and cost-effectiveness for many challenging sequences.

Experimental Protocols

Synthesis of Fmoc-Asp(OMpe)-OH

The preparation of this compound involves the esterification of the β-carboxyl group of Fmoc-Asp-OH with 3-methyl-3-pentanol.

Materials:

-

Fmoc-Asp(OH)-OtBu

-

3-Methyl-3-pentanol

-

Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Esterification:

-

Dissolve Fmoc-Asp(OH)-OtBu (1 equivalent) in DCM.

-

Add 3-methyl-3-pentanol (1.5 equivalents), DCC (1.2 equivalents), and DMAP (0.1 equivalents).

-

Stir the reaction mixture at room temperature overnight.

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with saturated aqueous NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (EtOAc/hexane gradient) to yield Fmoc-Asp(OMpe)-OtBu.

-

-

OtBu Deprotection:

-

Dissolve the purified Fmoc-Asp(OMpe)-OtBu in a solution of 50% TFA in DCM.

-

Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

-

Concentrate the reaction mixture under reduced pressure.

-

Co-evaporate with toluene to remove residual TFA.

-

The resulting crude product can be purified by recrystallization or flash chromatography to yield this compound.

-

Solid-Phase Peptide Synthesis (SPPS) using this compound

The following is a general protocol for the incorporation of an this compound residue into a peptide sequence during manual Fmoc-SPPS.

dot

References

- 1. media.iris-biotech.de [media.iris-biotech.de]

- 2. researchgate.net [researchgate.net]

- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. advancedchemtech.com [advancedchemtech.com]

Fmoc-Protected Aspartic Acid Derivatives: A Technical Guide to Synthesis, Application, and Side Reaction Management

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of Fmoc-protected aspartic acid derivatives, essential building blocks in modern peptide synthesis. It covers their synthesis, core applications in Solid-Phase Peptide Synthesis (SPPS), and a detailed analysis of the primary challenge associated with their use: aspartimide formation. This document offers detailed experimental protocols, quantitative comparisons of different protective strategies, and visual diagrams of key chemical processes to aid researchers in optimizing their synthetic workflows and achieving higher purity target peptides.

Core Concepts: The Orthogonal Protection Strategy

The success of modern peptide synthesis, particularly the widely adopted Fmoc/tBu strategy, hinges on the principle of orthogonal protection.[1] This approach utilizes multiple classes of protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of one functional group while others remain intact.[2]

In the context of Fmoc-Asp(OtBu)-OH, the two key protecting groups are:

-

The Fmoc (9-fluorenylmethoxycarbonyl) group: Shields the α-amino group. It is base-labile and is typically removed using a solution of piperidine in a polar aprotic solvent like N,N-Dimethylformamide (DMF).[3]

-

The tert-butyl (tBu) group: Protects the side-chain β-carboxyl group. It is acid-labile and remains stable during the basic conditions of Fmoc deprotection. It is typically removed during the final cleavage of the peptide from the solid support using a strong acid like trifluoroacetic acid (TFA).[1][3]

This orthogonality is fundamental to the stepwise elongation of the peptide chain on a solid support.[1]

Caption: Logical relationship of an orthogonal protection strategy.

Synthesis of Fmoc-Aspartic Acid Derivatives

The most common derivative, Fmoc-Asp(OtBu)-OH, is synthesized by first protecting the β-carboxyl group of L-aspartic acid as a tert-butyl ester. Subsequently, the α-amino group is protected using 9-fluorenylmethyl chloroformate (Fmoc-Cl).[4] This ensures the correct regioselectivity required for peptide synthesis.

Caption: General synthesis workflow for Fmoc-Asp(OtBu)-OH.

The Critical Challenge: Aspartimide Formation

The most significant side reaction encountered when using Fmoc-protected aspartic acid is the formation of a five-membered succinimide ring, known as an aspartimide.[5][6] This base-catalyzed intramolecular reaction is initiated during the piperidine-mediated Fmoc-deprotection step.[3][7] The backbone amide nitrogen following the aspartic acid residue attacks the side-chain carbonyl group.[6]

This side reaction is highly problematic because the aspartimide intermediate can undergo:

-

Hydrolysis: Opening the ring to yield a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, where the peptide chain continues from the side-chain carboxyl group.[5]

-

Racemization: The α-carbon of the aspartic acid residue becomes chirally labile, leading to the formation of D-aspartate-containing peptides.

-

Piperidide Formation: Nucleophilic attack by piperidine can lead to the formation of α- and β-piperidide adducts.[7]

These byproducts, particularly the β-aspartyl and epimerized peptides, often have the same mass and similar chromatographic properties as the target peptide, making purification exceedingly difficult or impossible. The propensity for aspartimide formation is highly sequence-dependent, with -Asp-Gly-, -Asp-Asn-, and -Asp-Arg- motifs being particularly problematic.[5][8]

Caption: The chemical pathway of aspartimide formation and resulting byproducts.

Mitigation Strategies and Quantitative Comparison

Several strategies have been developed to suppress aspartimide formation. The most common approach involves modifying the side-chain protecting group to increase steric hindrance, thereby shielding the side-chain carbonyl from nucleophilic attack.[9][10] While Fmoc-Asp(OtBu)-OH is the standard, derivatives with bulkier ester groups like 3-methylpent-3-yl (OMpe) and 5-n-butyl-5-nonyl (OBno) have demonstrated a significant reduction in this side reaction.[11]

Data Presentation: Comparison of Aspartic Acid Derivatives

The following table summarizes quantitative data from a comparative study on the model peptide VKDXYI (Scorpion toxin II), which is highly prone to aspartimide formation. The test simulates 100 deprotection cycles by treating the resin-bound peptide with 20% piperidine in DMF for 200 minutes.[11]

| Aspartic Acid Derivative | Sequence (X) | Aspartimide Formation (%) | D-Aspartate Formation (%) |

| Fmoc-Asp(OtBu)-OH | Gly | 50.8 | 15.6 |

| Fmoc-Asp(OMpe)-OH | Gly | 15.6 | 13.9 |

| Fmoc-Asp(OBno)-OH | Gly | 10.1 | 0.8 |

| Fmoc-Asp(OtBu)-OH | Asn | 11.2 | 4.3 |

| This compound | Asn | 2.5 | 3.5 |

| Fmoc-Asp(OBno)-OH | Asn | <1.0 | 1.2 |

| Fmoc-Asp(OtBu)-OH | Arg | 3.9 | 1.8 |

| This compound | Arg | <1.0 | 1.5 |

| Fmoc-Asp(OBno)-OH | Arg | <1.0 | 0.5 |

| Data adapted from comparative tests on the Scorpion toxin II model peptide.[11] |

The data clearly indicates that increasing the steric bulk of the side-chain protecting group, particularly with the OBno group, dramatically reduces both aspartimide formation and subsequent epimerization, even in the most challenging Asp-Gly sequence.

Other mitigation strategies include:

-

Modified Deprotection Conditions: Using weaker bases like morpholine or adding small amounts of an organic acid (e.g., formic acid) to the standard piperidine solution can suppress the side reaction.[7][10][12]

-

Backbone Protection: Introducing a protecting group like 2,4-dimethoxybenzyl (Dmb) on the amide nitrogen of the amino acid C-terminal to the aspartic acid residue can physically prevent the intramolecular cyclization.[1]

-

Non-Ester Masking Groups: Advanced strategies employ non-ester-based side-chain masking groups, such as cyanosulfurylides (CSY) or cyanopyridiniumylides (CyPY), which are not susceptible to this cyclization pathway and can fully eliminate aspartimide formation.[8][13]

Experimental Protocols

Protocol for a Manual Fmoc-SPPS Cycle

This protocol outlines a single coupling and deprotection cycle for incorporating an Fmoc-Asp(OR)-OH residue into a growing peptide chain on a solid support (e.g., Rink Amide resin).[1][3]

Materials:

-

Resin-bound peptide with a free N-terminal amine.

-

Fmoc-Asp(OR)-OH (3-5 equivalents relative to resin loading).

-

Coupling reagent: HCTU or HATU (3-5 equivalents).

-

Base: N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents).

-

Solvents: DMF, Dichloromethane (DCM).

-

Deprotection solution: 20% piperidine in DMF.

Procedure:

-

Swell the Resin: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

Amino Acid Activation: In a separate vial, dissolve Fmoc-Asp(OR)-OH and the coupling reagent (e.g., HCTU) in DMF. Add DIPEA to activate the amino acid solution. Allow to pre-activate for 1-2 minutes.

-

Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature.

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

-

Fmoc Deprotection:

-

Add the 20% piperidine/DMF solution to the resin and agitate for 3 minutes. Drain.

-

Add a fresh portion of the deprotection solution and agitate for 10-15 minutes. Drain.

-

-

Final Washing: Wash the resin thoroughly with DMF (3-5 times), followed by DCM (3 times), and finally DMF (3 times) to prepare for the next coupling cycle.

Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis.

Protocol for Peptide Cleavage and Purification

Cleavage from Resin:

-

Wash the final peptide-resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).

-

Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.[11]

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide and decant the ether. Wash the pellet with cold ether twice more.[11]

-

Dry the crude peptide pellet under vacuum.

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 0.1% TFA in water/acetonitrile).

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[3][11]

-

Collect fractions, analyze for purity, pool the pure fractions, and lyophilize to obtain the final product.

Conclusion

Fmoc-protected aspartic acid derivatives are indispensable reagents in peptide synthesis. However, their use is complicated by the propensity for base-catalyzed aspartimide formation, which can severely impact yield and purity. A thorough understanding of this side reaction's mechanism is crucial for developing effective mitigation strategies. For sequences highly susceptible to this issue, researchers should consider using derivatives with sterically hindered side-chain protecting groups, such as Fmoc-Asp(OBno)-OH , which has been shown to offer superior protection against aspartimide formation and epimerization. By combining optimized building blocks with carefully controlled reaction conditions and robust purification protocols, scientists can successfully synthesize complex aspartic acid-containing peptides for a wide range of applications in research and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 9. biotage.com [biotage.com]

- 10. Issuu [issuu.com]

- 11. benchchem.com [benchchem.com]

- 12. peptide.com [peptide.com]

- 13. researchgate.net [researchgate.net]

The Bulwark Against Aspartimide: A Technical Guide to the Discovery and Development of Sterically Hindered Aspartate Protecting Groups

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of peptides containing aspartic acid (Asp) is frequently complicated by the formation of aspartimide (Asi), a side reaction that compromises the yield, purity, and structural integrity of the target peptide. This technical guide provides an in-depth exploration of the development of sterically hindered side-chain protecting groups for Asp, a key strategy to mitigate this persistent challenge in solid-phase peptide synthesis (SPPS). We will detail the underlying chemical mechanisms, present comparative quantitative data for various protecting groups, provide detailed experimental protocols for their synthesis and application, and offer a logical framework for their selection.

Introduction: The Aspartimide Problem

During Fluorenylmethyloxycarbonyl (Fmoc) based solid-phase peptide synthesis (SPPS), the repeated exposure of the peptide chain to basic conditions, typically 20% piperidine in dimethylformamide (DMF) for Fmoc group removal, creates a significant challenge for sequences containing aspartic acid. The backbone amide nitrogen following an Asp residue can act as an intramolecular nucleophile, attacking the side-chain β-carbonyl group. This cyclization reaction forms a five-membered succinimide ring known as an aspartimide.[1]

This side reaction is particularly prevalent in sterically unhindered sequences, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being notoriously problematic. The formation of the aspartimide intermediate is the gateway to a cascade of undesirable byproducts. The succinimide ring is susceptible to nucleophilic attack by piperidine or hydrolysis, leading to the formation of both α- and β-peptides. Furthermore, the α-carbon of the aspartimide is highly prone to epimerization, resulting in racemization and the generation of D-Asp residues, which are often difficult to separate from the desired L-peptide.[2][3][4]

The Mechanism of Aspartimide Formation

The base-catalyzed formation of aspartimide is a critical side reaction in Fmoc-SPPS. The process initiates with the deprotonation of the backbone amide nitrogen of the residue C-terminal to Asp. This deprotonation is facilitated by the piperidine used for Fmoc removal. The resulting amide anion then acts as a potent intramolecular nucleophile, attacking the electrophilic carbonyl carbon of the Asp side-chain ester. This leads to the formation of a tetrahedral intermediate which subsequently collapses to form the five-membered aspartimide ring, releasing the side-chain protecting group's alcohol.

References

An In-depth Technical Guide to the Safe Handling of Fmoc-Asp(Ompe)-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data and handling precautions for Fmoc-Asp(Ompe)-OH (N-α-Fmoc-L-aspartic acid β-(3-methyl-3-pentyl) ester), a critical reagent in solid-phase peptide synthesis. The bulky 3-methyl-3-pentyl ester (Ompe) protecting group is strategically employed to minimize the formation of aspartimide-related byproducts, a common challenge in the synthesis of peptides containing aspartic acid residues.[1][2][3] Adherence to the following safety protocols is essential for minimizing risk and ensuring a safe laboratory environment.

Section 1: Chemical Identification and Properties

A clear identification of the substance is the first step in safe handling.

| Identifier | Value |

| Chemical Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(3-methylpentan-3-yloxy)-4-oxobutanoic acid[1][4][5] |

| Synonyms | Fmoc-L-Asp(OMpe)-OH, N-Fmoc-L-aspartic acid beta 3-(3-methyl)pentyl ester[6] |

| CAS Number | 180675-08-5[1][4][5][6] |

| Molecular Formula | C25H27NO6[6] |

| Molecular Weight | 439.5 g/mol [6] |

| Appearance | White powder or solid[1][7] |

Section 2: Hazard Identification and Classification

While some safety data sheets classify this compound as not a hazardous substance or mixture, others indicate potential hazards.[6][8] It is prudent to handle the compound with care, assuming the following potential risks:

| Hazard Class | Hazard Statement |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation |

GHS Label Elements:

-

Pictogram: While some sources indicate no pictogram is required, based on the potential hazards, the GHS07 (exclamation mark) pictogram may be relevant.[4][5]

-

Signal Word: Warning

Section 3: Handling and Storage

Proper handling and storage are crucial to maintain the integrity of the product and ensure the safety of laboratory personnel.

Handling Precautions

-

Engineering Controls: Use in a well-ventilated area.[4] Provide appropriate exhaust ventilation at places where dust is formed.[4][8]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[4][8]

-

Skin Protection: Handle with gloves.[4][8] Wear impervious clothing.[4] The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[4]

-

Respiratory Protection: For nuisance levels of dust, use type N95 (US) or type P1 (EN 143) dust masks.[8]

-

-

General Hygiene: Avoid contact with skin and eyes.[4] Avoid formation of dust and aerosols.[4] Wash hands before breaks and at the end of the workday.[4]

Storage Conditions

-

Store in a cool, dry, and well-ventilated place.[4]

-

Keep container tightly closed.[4]

-

Recommended storage temperature: -15°C or 15-25°C.[1][3] Refer to the supplier's specific recommendations.

Section 4: First Aid Measures

In case of exposure, follow these first-aid measures and seek medical attention.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4][5][6] |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[4][5][6] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4][5][6] |

| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[4][5][6] |

Section 5: Accidental Release and Disposal

Accidental Release Measures

-

Use personal protective equipment.[4]

-

Avoid dust formation.[4]

-

Sweep up and shovel.[8]

-

Keep in suitable, closed containers for disposal.[8]

-

Prevent further leakage or spillage if safe to do so.[4]

Disposal Considerations

-

Dispose of contaminated materials in accordance with applicable local, state, and federal regulations.

Section 6: Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4][5][8]

-

Special Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[4][5]

Section 7: Toxicological Information

No quantitative toxicological data, such as LD50 or LC50 values, are readily available in the consulted safety data sheets.[6][8] The primary health effects are considered to be irritation to the skin, eyes, and respiratory system.

Experimental Protocols